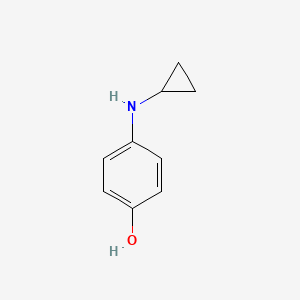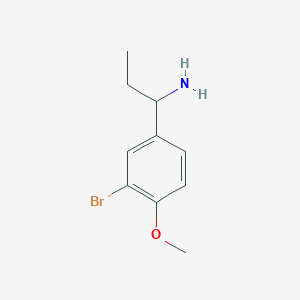![molecular formula C10H10N2OS B12975432 3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
3-Methylbenzo[b]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo[b]thiophene-2-carbohydrazide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[b]thiophene-2-carbohydrazide typically involves the following steps:
Formation of 3-Methylbenzo[b]thiophene-2-carboxylic acid: This can be achieved through various organic synthesis methods, including the reaction of 3-methylthiophene with suitable reagents.
Conversion to 3-Methylbenzo[b]thiophene-2-carboxylic acid hydrazide: The carboxylic acid is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Substitution: The methyl and carbohydrazide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylbenzo[b]thiophene-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes. Its heterocyclic structure imparts unique properties that can be exploited in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene ring can also participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
- 3-Methylbenzo[b]thiophene-2-carboxylic acid
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- 3-Methylbenzo[b]thiophene-2-carboxamide
Comparison: 3-Methylbenzo[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxylic acid, carboxaldehyde, and carboxamide counterparts, the carbohydrazide derivative offers additional functionalization possibilities, making it a versatile intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
3-methyl-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2OS/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
Clave InChI |
WHDIYDYDOLXNND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)


![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)

![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)

![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)





